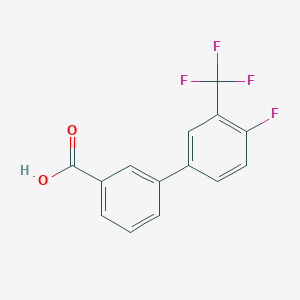

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid

Descripción

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is an organic compound with the molecular formula C14H8F4O2. It is characterized by the presence of both fluoro and trifluoromethyl groups attached to a benzoic acid core.

Propiedades

IUPAC Name |

3-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8F4O2/c15-12-5-4-9(7-11(12)14(16,17)18)8-2-1-3-10(6-8)13(19)20/h1-7H,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABLWZGYIIJQBOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650204 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942475-06-1 | |

| Record name | 4'-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Cross-Coupling Reactions (Suzuki-Miyaura Coupling)

A widely employed method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction . This involves coupling a halogenated benzoic acid derivative (e.g., 3-fluorobenzoic acid or its halogenated precursor) with a trifluoromethyl-substituted phenyl boronic acid. Key features include:

- Catalysts: Palladium-based catalysts such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) salts combined with phosphine ligands (triphenylphosphine, tri-t-butylphosphine).

- Bases: Sodium methylate, potassium carbonate, cesium carbonate, or potassium t-butoxide.

- Solvents: Polar aprotic solvents like acetone, methylethylketone, or cyclohexanone; sometimes toluene is used for crystallization steps.

- Temperature: Typically 60–110°C, optimized to balance reaction rate and selectivity.

- Reaction Time: Several hours, with microwave-assisted synthesis reported to reduce times and improve yields.

This method allows precise installation of the trifluoromethylphenyl group at the 4-position of the benzoic acid ring while maintaining the fluorine substituent at the 3-position.

Fluorination Techniques

Selective fluorination is critical to introduce the fluorine atom at the 3-position. Common approaches include:

- Use of fluorinating agents such as potassium fluoride (KF) or Selectfluor under controlled temperature (60–80°C) to minimize side reactions.

- Electrophilic fluorination on pre-functionalized aromatic intermediates.

- Catalytic systems that promote regioselective fluorination.

Industrial Scale Hydrolysis and Purification

For large-scale production, hydrolysis of trifluoromethyl-substituted intermediates (e.g., trichloromethyl trifluoromethylbenzene derivatives) is performed:

- Reaction with zinc acetate and controlled addition of water at elevated temperatures (~140°C).

- Post-reaction workup includes filtration, washing with water and sodium hydroxide solution, extraction with methylene dichloride, acidification with hydrochloric acid to precipitate the acid.

- Purification by crystallization and drying under controlled temperature (below 60°C) to maintain product integrity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or Pd(II) salts + phosphines | Catalyst loading optimized for yield |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, or NaOMe | Base choice affects reaction rate and selectivity |

| Solvent | Acetone, methylethylketone, toluene | Solvent polarity influences solubility and crystallization |

| Temperature | 60–110°C | Higher temps increase rate but risk side reactions |

| Fluorinating agent | KF, Selectfluor | Controlled addition to avoid over-fluorination |

| Reaction time | 4–18 hours (batch); microwave-assisted <4 h | Microwave reduces time, improves yield |

| Purification | Crystallization, filtration, washing | Ensures >98% purity |

Analytical Characterization Supporting Preparation

- NMR Spectroscopy: ^19F NMR confirms fluorine and trifluoromethyl groups (δ ≈ -60 to -70 ppm for CF₃; δ ≈ -110 ppm for aromatic F).

- HPLC-MS: Confirms molecular weight (~292 g/mol) and purity (>98%).

- IR Spectroscopy: Characteristic carboxyl C=O stretch (~1680 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹).

- Melting Point: Typically around 106°C for purified product.

Research Findings and Yield Data

| Method | Yield (%) | Purity (%) | Notes |

|---|---|---|---|

| Suzuki-Miyaura coupling (batch) | 75–85 | >98 | Optimized with Pd catalysts and bases |

| Microwave-assisted coupling | Up to 90 | >98 | Reduced reaction time, improved yield |

| Hydrolysis of trichloromethyl intermediates | ~80 | 99.9 | Industrial scale, high purity |

| Continuous flow microreactor synthesis | 90–92 | >98 | Enhanced temperature control, scalability |

Summary of Preparation Strategy

The preparation of this compound is best achieved through a combination of:

- Selective fluorination of benzoic acid derivatives.

- Suzuki-Miyaura cross-coupling to attach the trifluoromethylphenyl moiety.

- Careful control of reaction parameters (catalyst, base, solvent, temperature) to maximize yield and purity.

- Post-synthesis purification via crystallization and washing to obtain analytically pure material.

Industrial methods further refine these steps with continuous flow reactors and optimized hydrolysis protocols to scale production efficiently.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluoro and trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, fluorinated aromatic compounds, and complex organic molecules used in pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid has been explored for its potential as an anti-inflammatory agent and a candidate for drug development targeting various diseases. Preliminary studies suggest that it may influence metabolic pathways and modulate enzyme activities, although comprehensive biological evaluations are still ongoing .

Key Findings :

- Exhibits notable biological activities, including antimicrobial properties against Gram-positive bacteria .

- Potential as a pharmaceutical intermediate in synthesizing novel therapeutic agents.

The compound has been investigated for its interaction with specific molecular targets, including enzymes and receptors. The electron-withdrawing properties of the fluoro and trifluoromethyl groups may enhance binding affinity, potentially stabilizing interactions with biological macromolecules .

Biological Studies :

- Initial findings indicate that it may act as a growth inhibitor against various bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as 0.78 µg/mL against Staphylococcus aureus .

- Further studies are required to elucidate the complete mechanism of action and therapeutic potential.

Material Science

In industrial applications, this compound is utilized in the development of advanced materials, including polymers and coatings. Its unique structure allows for enhanced performance characteristics in these applications .

Case Study 1: Antimicrobial Activity Assessment

In a study examining the antimicrobial effects of various benzoic acid derivatives, this compound was found to exhibit significant growth inhibition against Staphylococcus aureus strains, demonstrating its potential utility in developing new antibacterial agents .

Case Study 2: Drug Development

Research has indicated that derivatives of this compound could serve as promising candidates for drug development targeting inflammatory diseases due to their ability to modulate specific metabolic pathways .

Mecanismo De Acción

The mechanism of action of 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluoro and trifluoromethyl groups enhance the compound’s ability to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Fluoro-3-(trifluoromethyl)benzoic acid

- 3-Fluoro-4-(trifluoromethyl)benzoic acid

- 4-(Trifluoromethyl)benzoic acid

Uniqueness

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is unique due to the specific positioning of the fluoro and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure allows for distinct interactions with biological targets and different chemical behavior in synthetic applications .

Actividad Biológica

3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid is an aromatic carboxylic acid notable for its unique molecular structure, which includes a trifluoromethyl group and a fluorine substituent on the aromatic ring. This compound, with a molecular formula of C14H8F4O2 and a molecular weight of approximately 284.21 g/mol, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

The presence of fluorinated groups in this compound enhances its lipophilicity and reactivity, making it a significant candidate for various chemical applications. Its crystalline structure allows for efficient synthesis and high purity levels, which are crucial for biological evaluations.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may modulate enzyme activities and influence metabolic pathways, potentially serving as an anti-inflammatory agent or a therapeutic candidate for various diseases.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Molecular Formula | Unique Features | MIC Values (μg/mL) |

|---|---|---|---|

| 4-Fluoro-3-(trifluoromethyl)benzoic acid | C14H9F4O2 | Contains only one fluoro substituent | 1 - 2 |

| 4-Fluoro-3-nitrobenzoic acid | C7H4FNO2 | Contains a nitro group instead of trifluoromethyl | Not specified |

| 4-Trifluoromethylbenzoic acid | C8H5F3O2 | Lacks fluorine at other positions | Not specified |

The unique arrangement of multiple fluorinated groups in this compound enhances its interaction potential in biological systems compared to these similar compounds .

Case Studies and Research Findings

While comprehensive studies specifically focusing on the biological activity of this compound are scarce, several related studies provide insights into its potential applications:

- Antimicrobial Studies : Research has shown that trifluoromethyl-substituted compounds often exhibit good antibacterial activity against Staphylococcus aureus and other Gram-positive bacteria. The presence of hydrophobic substituents is crucial for enhancing this activity .

- Enzyme Interaction : Interaction studies indicate that compounds like this compound may inhibit specific enzymes or modulate receptor activities, suggesting a pathway for therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Fluoro-3-trifluoromethylphenyl)benzoic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura) using halogenated precursors. For example, a fluorophenyl-substituted benzoic acid derivative was synthesized using a palladium-catalyst-mediated coupling of a trifluoromethylphenyl boronic acid with a brominated benzoic acid ester, followed by hydrolysis . Optimize reaction temperature (e.g., 45–60°C) and solvent system (e.g., DMF/water) to improve yield. Purification via recrystallization (e.g., using ethanol/water mixtures) is recommended to achieve >95% purity .

Q. What analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : Focus on H and C NMR to confirm the aromatic substitution pattern. For example, the trifluoromethyl group (-CF) typically appears as a singlet at ~110–120 ppm in C NMR, while fluorine substituents deshield adjacent protons, shifting aromatic signals to ~7.0–8.5 ppm in H NMR .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (70:30 v/v) at 1.0 mL/min flow rate. Retention times for similar benzoic acid derivatives range from 8–12 minutes .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

- Methodological Answer : Perform solubility screening in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers (pH 2–9). For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Fluorinated benzoic acids often exhibit enhanced solubility in organic solvents (>50 mg/mL in DMSO) but limited aqueous solubility (<1 mg/mL at pH 7) .

Advanced Research Questions

Q. What strategies can address contradictory data in biological activity studies, such as inconsistent enzyme inhibition results?

- Methodological Answer :

- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (e.g., ionic strength, pH).

- Structural Analogues : Compare activity with structurally related compounds (e.g., 3-Fluoro-4-methoxybenzoic acid, which showed Alzheimer’s-related enzyme inhibition ).

- Dose-Response Curves : Use a wide concentration range (1 nM–100 µM) to account for non-specific binding at high concentrations .

Q. How does the trifluoromethyl group influence the environmental persistence and toxicity of this compound?

- Methodological Answer : The -CF group increases electronegativity and resistance to hydrolysis, potentially enhancing environmental persistence. Use quantitative structure-activity relationship (QSAR) models to predict biodegradation (e.g., half-life >27 days in soil) and ecotoxicity (e.g., LC for Daphnia magna <10 mg/L) . Experimental validation via OECD 301F biodegradation testing is recommended.

Q. What advanced computational methods can resolve spectral data conflicts, such as overlapping signals in NMR?

- Methodological Answer :

- DFT Calculations : Simulate H/C NMR spectra using density functional theory (B3LYP/6-311+G(d,p)) to assign ambiguous peaks .

- 2D NMR : Employ HSQC and HMBC to correlate proton-carbon couplings and resolve aromatic substitution patterns. For example, HMBC can link the carboxylic acid proton to the adjacent aromatic carbons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.